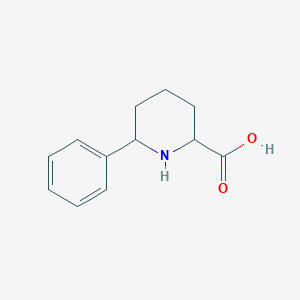

6-Phenylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-Phenylpiperidine-2-carboxylic acid and its derivatives

An In-Depth Technical Guide to the Synthesis of 6-Phenylpiperidine-2-carboxylic Acid and its Derivatives

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid framework and stereochemical complexity, defined by the cis and trans relationship between the C2 carboxyl and C6 phenyl groups, present significant synthetic challenges. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this piperidine core and its derivatives. We will explore key methodologies, including catalytic hydrogenation of pyridine precursors, intramolecular cyclization reactions, and modern stereoselective approaches. The discussion emphasizes the underlying chemical principles, the rationale behind experimental choices, and practical considerations for researchers in drug discovery and development. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for the synthesis and derivatization of this important class of molecules.

Introduction: Significance and Synthetic Challenges

The piperidine ring is one of the most ubiquitous N-heterocycles in natural products and pharmaceutical agents.[1][2] The 2,6-disubstituted piperidine framework, in particular, offers a conformationally constrained scaffold that allows for precise spatial orientation of functional groups, making it invaluable for designing potent and selective ligands for various biological targets. The title compound, this compound, and its analogs have been explored for applications ranging from serotonin 5-HT2C receptor modulators to novel enzyme inhibitors.[3][4]

The primary synthetic challenge lies in the stereocontrolled installation of the two substituents at the C2 and C6 positions. The formation of either the cis or trans diastereomer requires carefully designed strategies to manage the relative stereochemistry. This guide will dissect the most effective methods to achieve this control.

Core Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into two main approaches: the modification of a pre-formed aromatic ring (hydrogenation) and the de novo construction of the piperidine ring (cyclization).

Strategy I: Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and frequently employed methods involves the reduction of a corresponding pyridine derivative, 6-phenylpicolinic acid. This approach leverages the availability of substituted pyridines and the power of catalytic hydrogenation to generate the saturated piperidine ring.

The stereochemical outcome of the hydrogenation (cis vs. trans) is highly dependent on the catalyst, solvent, and reaction conditions. Platinum and rhodium catalysts often favor the formation of the cis isomer, where the hydrogen atoms add to the same face of the ring. An efficient synthesis of cis-piperidine-2,6-dicarboxylate, a related precursor, is achieved through the hydrogenation of the corresponding pyridine-2,6-dicarboxylate over a platinum catalyst, yielding the cis-isomer in high purity after crystallization.[5] This methodology is directly adaptable for phenyl-substituted pyridines.

Key Advantages:

-

Atom Economy: Hydrogenation is an addition reaction with high atom economy.

-

Scalability: Catalytic hydrogenations are often scalable for industrial production.

-

Precursor Availability: A wide range of substituted pyridines are commercially available or readily synthesized.

Causality Behind Experimental Choices: The choice of catalyst is paramount. Heterogeneous catalysts like PtO₂ or Pd/C are commonly used. The pressure of hydrogen gas (e.g., 50 psi) and temperature are optimized to ensure complete saturation of the aromatic ring without causing undesired side reactions like hydrogenolysis of other functional groups.[5] The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the diastereoselectivity.

For achieving high enantioselectivity, asymmetric hydrogenation of pyridinium salts using chiral iridium or ruthenium catalysts has emerged as a state-of-the-art technique.[2][6][7] These methods utilize chiral ligands to create an asymmetric environment around the metal center, guiding the hydrogenation to produce one enantiomer preferentially.

Caption: High-level overview of the two primary synthetic routes.

Strategy II: Intramolecular Cyclization Approaches

De novo synthesis via intramolecular cyclization offers a powerful alternative, building the piperidine ring from an acyclic precursor. This strategy provides flexibility in introducing substituents and can offer excellent stereocontrol.

A prominent example is the intramolecular Mannich reaction . This reaction involves the cyclization of a δ-amino-β-ketoester. Treatment with an acid catalyst facilitates the removal of a protecting group and subsequent reaction with an aldehyde or ketone to form an iminium ion, which then cyclizes to afford the polysubstituted piperidone.[8] The stereochemical outcome is often dictated by a chair-like transition state, which can lead to high diastereoselectivity. The resulting piperidone can then be reduced to the corresponding piperidine.

Another key cyclization method is intramolecular reductive amination . This involves the reaction of an amine with a distal ketone or aldehyde within the same molecule to form a cyclic imine (or enamine), which is then reduced in situ to the piperidine. This cascade reaction is highly efficient for constructing the heterocyclic ring.[2][9]

Caption: Workflow for piperidine synthesis via reductive amination.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Features | Stereocontrol | Scalability | Common Precursors |

| Catalytic Hydrogenation | Direct, high atom economy. | Condition-dependent; often favors cis. Asymmetric variants provide high ee. | Generally good. | Phenyl-substituted picolinic acids. |

| Intramolecular Mannich | Convergent, builds complexity quickly. | Good to excellent, directed by transition state geometry. | Moderate; multi-step sequences. | δ-amino-β-ketoesters. |

| Reductive Amination | Often a one-pot cascade. | Can be highly stereoselective, especially from chiral precursors. | Good. | Acyclic amino-keto esters or aldehydes.[9] |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity. | Excellent (often >99% ee). | Can be limited by enzyme availability and substrate scope. | Diketones for transaminase-catalyzed amination.[10] |

Detailed Experimental Protocol: Synthesis of a Core Precursor

This protocol details the synthesis of dimethyl cis-piperidine-2,6-dicarboxylate, a key precursor that can be further elaborated to introduce the phenyl group at the C6 position via modern cross-coupling methodologies or other functional group manipulations. This foundational synthesis is adapted from established literature procedures.[5]

Reaction: Hydrogenation of Dimethyl Pyridine-2,6-dicarboxylate

-

Esterification:

-

Suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in methanol (approx. 0.2 M).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl pyridine-2,6-dicarboxylate.

-

-

Catalytic Hydrogenation:

-

Dissolve the dimethyl pyridine-2,6-dicarboxylate (1.0 eq) from the previous step in methanol.

-

Add platinum(IV) oxide (PtO₂, Adams' catalyst) (approx. 5 mol%).

-

Place the reaction mixture in a Parr hydrogenation apparatus or a similar high-pressure vessel.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Shake or stir the reaction at room temperature for 24-48 hours.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The crude product is often a mixture of cis and trans isomers.

-

-

Purification/Isomer Separation:

-

The cis-isomer can often be selectively crystallized from a suitable solvent system like hexane or an ether/hexane mixture, leaving the more soluble trans-isomer in the mother liquor.[5]

-

Alternatively, purification can be achieved by silica gel column chromatography.

-

Derivatization Strategies for Drug Development

The this compound core is a versatile template for creating libraries of analogs. Key points of diversification include the piperidine nitrogen, the carboxylic acid, and the phenyl ring.

-

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be readily functionalized via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.[11]

-

Amide Coupling: The carboxylic acid is a handle for amide bond formation. Standard coupling reagents like EDC/DMAP or HATU can be used to couple the acid with a diverse range of amines, leading to carboxamide derivatives with varied pharmacological profiles.[3][12]

-

Esterification: The carboxylic acid can be converted to various esters to modulate properties like lipophilicity and cell permeability.

-

Phenyl Ring Substitution: By starting with a substituted phenylpyridine precursor, analogs with different electronic and steric properties on the phenyl ring can be synthesized.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives remains an active area of research, driven by the therapeutic potential of this scaffold. While classical methods like catalytic hydrogenation of pyridines provide reliable access to the core structure, modern advancements in asymmetric catalysis and stereoselective cyclizations are enabling more efficient and precise control over the final product's stereochemistry.[6][9] Future efforts will likely focus on developing more atom-economical and environmentally benign synthetic routes, expanding the scope of asymmetric methods, and applying these powerful chemical tools to the rapid generation of diverse compound libraries for high-throughput screening and drug discovery. The continued exploration of novel cyclization cascades and chemoenzymatic strategies holds particular promise for streamlining the synthesis of these valuable molecules.

References

-

Total Synthesis of (−)-Cassine. Organic Letters - ACS Publications. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Sci-Hub. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Sci-Hub. Available at: [Link]

-

Scheme 1. Chemoenzymatic asymmetric synthesis of 2,6-disubstituted piperidines involving regio- and stereoselective monoamination. ResearchGate. Available at: [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available at: [Link]

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PubMed Central. Available at: [Link]

-

trans-6-Phenylpiperidine-2-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). PubMed. Available at: [Link]

-

Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). PubMed Central. Available at: [Link]

-

Discovery of 4-oxo-1,4-dihydroquinoline-3-carboxamides as small molecule modulators of miRNA maturation with anticancer activity. RSC Medicinal Chemistry. Available at: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ResearchGate. Available at: [Link]

-

Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. sci-hub.box [sci-hub.box]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of Chiral 6-Phenylpiperidines: Strategies and Methodologies for Modern Drug Discovery

Abstract

The chiral 6-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent neurokinin-1 (NK1) receptor antagonists and various central nervous system (CNS) agents.[1][2][3][4][5] The precise control of stereochemistry at the C6 position, and often at other positions on the piperidine ring, is critical for achieving desired pharmacological activity and minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of the principal modern strategies for the stereoselective synthesis of chiral 6-phenylpiperidines. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative analysis of key methodologies, and detailed experimental protocols. The guide focuses on four major pillars of asymmetric synthesis: transition-metal-catalyzed asymmetric hydrogenation, diastereoselective cyclization strategies, chiral auxiliary-mediated synthesis, and organocatalytic approaches. Each section explains the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Significance of the Chiral 6-Phenylpiperidine Moiety

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[6] The introduction of a phenyl group at the C6 (or C2) position, coupled with stereochemical control, gives rise to a class of compounds with significant therapeutic potential. A prime example is the development of non-peptide tachykinin NK1 receptor antagonists, such as (+)-CP-99,994 and (+)-L-733,060, which feature a 2-arylpiperidine core.[1][2] These compounds have been investigated for the treatment of depression, anxiety, and emesis. The stereochemistry of the phenyl group and other substituents on the piperidine ring is paramount for high-affinity binding to the receptor. This underscores the critical need for robust and efficient methods to access enantiomerically pure 6-phenylpiperidines.

This guide will navigate the key contemporary strategies that have been developed to meet this synthetic challenge, providing the theoretical foundation and practical details necessary for their successful implementation in a research and development setting.

Transition-Metal-Catalyzed Asymmetric Hydrogenation: A Direct and Efficient Approach

One of the most powerful and atom-economical methods for the enantioselective synthesis of chiral piperidines is the asymmetric hydrogenation of prochiral pyridinium salts.[7][8] This strategy involves the activation of the aromatic pyridine ring by N-alkylation, followed by hydrogenation using a chiral transition-metal catalyst. Iridium-based catalysts, in particular, have demonstrated exceptional efficacy.[7][9]

Mechanistic Rationale and Catalyst System

The key to this transformation is the use of a chiral catalyst, typically composed of an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral phosphine ligand. Ligands like MP²-SEGPHOS have proven to be highly effective in inducing high levels of enantioselectivity in the hydrogenation of N-alkyl-2-arylpyridinium salts.[7]

The generally accepted mechanism involves the coordination of the iridium catalyst to the pyridinium salt. The N-alkyl group, often a benzyl group, serves to activate the pyridine ring towards reduction, overcoming its inherent aromatic stability.[8] The chiral ligand creates a chiral pocket around the metal center, which dictates the facial selectivity of hydride delivery to the C=N and C=C bonds of the partially reduced pyridine ring intermediates. The stereochemical outcome is determined during the irreversible hydrogenation steps.

Diagram 1: Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a 2-phenylpyridinium salt.

Quantitative Data and Substrate Scope

The iridium-catalyzed asymmetric hydrogenation approach has been successfully applied to a range of 2-arylpyridinium salts, consistently delivering high yields and excellent enantioselectivities. The table below summarizes representative results.

| Entry | Aryl Substituent (R) | Ligand | Yield (%) | e.e. (%) | Reference |

| 1 | Phenyl | MP²-SEGPHOS | >95 | 92 | [7] |

| 2 | 4-Methoxyphenyl | MP²-SEGPHOS | >95 | 93 | [7] |

| 3 | 4-Fluorophenyl | MP²-SEGPHOS | >95 | 91 | [7] |

| 4 | 2-Naphthyl | MP²-SEGPHOS | >95 | 90 | [7] |

Table 1: Representative results for the Iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-arylpyridinium salts.

Experimental Protocol: General Procedure

Materials:

-

N-benzyl-2-phenylpyridinium bromide (1.0 equiv)

-

[Ir(COD)Cl]₂ (0.5 mol%)

-

Chiral Ligand (e.g., (R)-MP²-SEGPHOS) (1.1 mol%)

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

Hydrogen gas (50 atm)

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with N-benzyl-2-phenylpyridinium bromide, [Ir(COD)Cl]₂, and the chiral ligand.

-

The vessel is sealed, removed from the glovebox, and anhydrous, degassed solvent is added via syringe.

-

The autoclave is purged with hydrogen gas three times.

-

The vessel is pressurized with hydrogen gas to 50 atm.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford the chiral N-benzyl-6-phenylpiperidine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Diastereoselective Synthesis via Nitro-Mannich Reaction

Diastereoselective strategies offer an alternative and powerful route to complex chiral piperidines by controlling the relative stereochemistry of multiple stereocenters. A notable example is the synthesis of 2,3,6-trisubstituted piperidines through a nitro-Mannich reaction followed by a ring-closure condensation.[10]

Mechanistic Rationale and Stereocontrol

This approach constructs the piperidine ring from acyclic precursors. The key steps are:

-

Nitro-Mannich (Aza-Henry) Reaction: A nitroketone is reacted with an imine (e.g., phenylmethanimine) to form a β-nitro amine. This step establishes the initial stereocenters.

-

Ring-Closure Condensation: The β-nitro amine undergoes an intramolecular condensation to form a cyclic nitronate.

-

Stereoselective Reduction: The resulting cyclic imine or a derivative is reduced to the final piperidine.

Stereocontrol is achieved at different stages. The relative stereochemistry between C2 and C3 can be controlled by either kinetic protonation of the nitronate intermediate or by allowing the nitro group to equilibrate to the thermodynamically more stable configuration.[10] The stereochemistry at C6 is established during the reduction of the cyclic imine, where the choice of reducing agent dictates the facial selectivity of hydride delivery.[10] For instance, reduction with sodium triacetoxyborohydride often leads to the cis-2,6-disubstituted product, while a Lewis acid-catalyzed reduction might favor the trans isomer.

Diagram 2: Diastereoselective Synthesis Workflow

Caption: Workflow for the diastereoselective synthesis of 2,6-disubstituted piperidines.

Experimental Protocol: Key Steps

Step 1: Nitro-Mannich Reaction

-

To a solution of the nitroketone in a suitable solvent (e.g., CH₂Cl₂), add the imine.

-

The reaction can be catalyzed by a weak base or proceed neat.

-

Stir at room temperature until the reaction is complete.

-

Isolate the β-nitro amine product.

Step 2: Reductive Cyclization for cis-Product [10]

-

Dissolve the β-nitro amine in a solvent like 1,2-dichloroethane.

-

Add a reducing agent such as sodium triacetoxyborohydride.

-

Stir the reaction at room temperature.

-

Work up the reaction by quenching with aqueous base and extracting the product.

-

Purify by chromatography to yield the cis-2,6-disubstituted piperidine.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis.[11] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose.[11][12][13][14]

Principle of Operation

For the synthesis of a chiral piperidine, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to an acyclic precursor. The bulky groups on the auxiliary block one face of the molecule, forcing an incoming reagent or an intramolecular cyclization to occur from the less sterically hindered face.

For instance, an N-enoyl oxazolidinone can undergo a stereoselective conjugate addition, followed by further functionalization and cyclization. The stereocenter on the auxiliary dictates the stereochemistry of the newly formed centers in the piperidine ring.

Diagram 3: Principle of Chiral Auxiliary Control

Caption: General workflow for a chiral auxiliary-mediated asymmetric synthesis.

Application in Piperidine Synthesis

While a direct application to a simple 6-phenylpiperidine is not detailed here, the power of this method is demonstrated in the synthesis of more complex piperidine structures. For example, the conjugate addition of an organometallic reagent to an α,β-unsaturated N-acyl oxazolidinone can set a key stereocenter. Subsequent elaboration of the chain and reductive amination can lead to the formation of a chiral 2-substituted piperidine with high diastereomeric and enantiomeric excess.[15]

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis.[16][17][18] For piperidine synthesis, aminocatalysis, which involves the formation of chiral enamines or iminium ions, is particularly relevant.[19][20]

Activation Modes and Catalysts

Chiral secondary amines, such as proline and its derivatives, are common organocatalysts. They can react with a carbonyl compound to form a nucleophilic enamine (enamine catalysis) or with an α,β-unsaturated carbonyl to form an electrophilic iminium ion (iminium ion catalysis).

A plausible organocatalytic route to a 6-phenylpiperidine precursor could involve the asymmetric Mannich reaction of a ketone with a suitable imine, catalyzed by a chiral Brønsted acid or a chiral amine.[19][20]

Diagram 4: Organocatalytic Activation Modes

Caption: Key activation modes in aminocatalysis for asymmetric synthesis.

Biomimetic Approach

A biomimetic, organocatalytic approach has been reported for the synthesis of 2-substituted piperidine alkaloids.[19] This involves the asymmetric Mannich-type addition of ketones to cyclic Δ¹-piperideine, catalyzed by L-proline. This strategy mimics the biosynthetic pathway of these alkaloids and provides the products in good yield and high enantiomeric excess (up to 97% ee).[19] This highlights the potential of organocatalysis to construct the chiral 6-substituted piperidine core in a protecting-group-free manner.

Conclusion and Future Outlook

The stereoselective synthesis of chiral 6-phenylpiperidines is a field rich with diverse and powerful methodologies. This guide has detailed four principal strategies: iridium-catalyzed asymmetric hydrogenation, diastereoselective synthesis via the nitro-Mannich reaction, the use of chiral auxiliaries, and organocatalytic methods.

-

Asymmetric hydrogenation stands out for its high efficiency, atom economy, and excellent enantioselectivity, making it a preferred method for industrial applications.

-

Diastereoselective approaches offer a robust way to control the relative stereochemistry of multiple centers, which is crucial for the synthesis of highly substituted and complex piperidine targets.

-

Chiral auxiliaries provide a reliable and predictable method for controlling stereochemistry, though they are less atom-economical than catalytic approaches.

-

Organocatalysis represents a rapidly evolving area that offers mild reaction conditions and the potential for novel, protecting-group-free syntheses.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemical outcome, and considerations of scale, cost, and efficiency. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more selective, sustainable, and versatile methods for the synthesis of chiral 6-phenylpiperidines will remain an important and active area of research.

References

-

Concise Asymmetric Synthesis of (+)-CP-99,994 and (+)-L-733,060. The Journal of Organic Chemistry. [Link]

-

Asymmetric synthesis of (+)-L-733,060 and (+)-CP-99,994 based on a new chiral 3-piperidinol synthon. Organic Letters. [Link]

-

Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

-

Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

-

Asymmetric synthesis of piperidines using the nitro-Mannich reaction. UCL Discovery. [Link]

-

Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]

-

Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters. [Link]

-

Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. [Link]

-

Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry. [Link]

-

Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. [Link]

-

Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. [Link]

-

Process Development and Large-Scale Synthesis of NK1 Antagonist. ResearchGate. [Link]

-

Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. ResearchGate. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

-

Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

-

Diastereoselective Synthesis of 2-Monosubstituted and 2,6-Disubstituted Piperidines. ResearchGate. [Link]

-

Synthesis of The NK1 Receptor Antagonist GW597599. Part 2: Development of A Scalable Route to A Key Chirally Pure Arylpiperazine. Paper Digest. [Link]

-

Enantioselective Synthesis of NK1 Receptor Antagonists (+)CP99,994 (Ia) and (+)CP122,721 (Ib). ResearchGate. [Link]

-

Homogenous Ir-catalyzed asymmetric hydrogenation of pyridinium Salts: High throughput experimentation approach, scope and preliminary mechanistic studies. Morressier. [Link]

-

Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

-

Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Scite. [Link]

-

Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry. [Link]

-

The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. [Link]

-

Phenylpiperidines. Wikipedia. [Link]

-

Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry. [Link]

-

Dual neurokinin NK(1)/NK(2) antagonists: N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides and 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Semantic Scholar. [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. scite.ai [scite.ai]

- 18. scienceopen.com [scienceopen.com]

- 19. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

biological activity of 6-phenylpiperidine-2-carboxylic acid scaffold

An In-depth Technical Guide to the Biological Activity of the 6-Phenylpiperidine-2-Carboxylic Acid Scaffold

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and natural alkaloids.[1][2] Among its many derivatives, the this compound core represents a privileged structure, conferring specific stereochemical and electronic properties that enable potent and selective interactions with a range of biological targets. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, key biological activities, structure-activity relationships, and therapeutic potential. We will explore its significant role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a modulator of serotonin 5-HT2C receptors, and its potential interactions with opioid systems. Detailed experimental protocols are provided for the assessment of these activities, offering researchers and drug development professionals a practical framework for investigating and harnessing the therapeutic promise of this versatile chemical entity.

The this compound Scaffold: A Structural Overview

The this compound scaffold is a six-membered heterocyclic amine featuring a phenyl group at the 6-position and a carboxylic acid at the 2-position.[3][4] This arrangement creates two chiral centers (at C2 and C6), leading to the possibility of four stereoisomers (cis-(2R,6S), cis-(2S,6R), trans-(2R,6R), and trans-(2S,6S)). The relative stereochemistry (cis or trans) of the two substituents profoundly influences the three-dimensional conformation of the piperidine ring and, consequently, its binding affinity and activity at biological targets. The presence of the carboxylic acid provides a key hydrogen bond donor/acceptor and an anionic center, while the phenyl group offers a site for hydrophobic and π-stacking interactions. The piperidine nitrogen can be further substituted, providing a vector for modulating potency, selectivity, and pharmacokinetic properties.[5]

General Synthetic Strategies

The synthesis of substituted piperidine-2-carboxylic acid derivatives is a well-established field of organic chemistry.[1] A common approach involves the construction of the piperidine ring through cyclization reactions, followed by functional group manipulation. For the 6-phenyl variant, strategies often employ multi-step sequences starting from commercially available materials.

Example Synthetic Workflow: A Generalized Approach

A representative synthesis might involve the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate, which can be derived from meso dimethyl-α,α′-dibromoadipate.[6] Subsequent hydrogenation and chemoselective reduction steps can yield the desired piperidine core.

Caption: Generalized synthetic workflow for piperidine-2-carboxylate derivatives.

Key Biological Activities and Molecular Targets

The this compound scaffold has been primarily investigated for its activity within the central nervous system (CNS), targeting key receptors involved in neurotransmission.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in neurodegenerative diseases and cerebral ischemia.[7] Derivatives of piperidine-2-carboxylic acid are potent and selective competitive antagonists of the NMDA receptor.[7] They bind to the glutamate recognition site on the GluN2 subunit, preventing channel activation.[8][9]

The stereochemistry of the scaffold is critical for this activity. For example, in the related antagonist LY233053, the (-)-2R,4S absolute stereochemistry was found to be responsible for the potent NMDA antagonism.[10] This highlights the necessity of precise stereochemical control during synthesis to achieve the desired pharmacological effect. The therapeutic potential for such antagonists is significant, with applications explored for preventing neuronal damage in stroke and managing neurodegenerative disorders like Alzheimer's disease.[7][11]

Caption: Mechanism of NMDA receptor antagonism by the scaffold.

This protocol determines the binding affinity (IC50) of a test compound for the NMDA receptor by measuring its ability to displace a known radioligand.

-

Preparation of Membranes: Homogenize rat cortical tissue in a cold buffer solution. Centrifuge the homogenate and resuspend the pellet (crude membrane preparation) in the assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]CGS-19755), and varying concentrations of the test compound (e.g., this compound derivative).[7][10]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serotonin 5-HT2C Receptor Modulation

The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key target in the CNS for treating obesity, substance use disorders, and other neuropsychiatric conditions.[12] While agonists at this receptor have shown efficacy, they can also have side effects. An alternative strategy is positive allosteric modulation (PAM), where a compound binds to a site distinct from the orthosteric site, potentiating the effect of the endogenous ligand, serotonin.

Recent research has identified 4-phenylpiperidine-2-carboxamide analogues as potent 5-HT2C PAMs.[12] This demonstrates that modifying the carboxylic acid of the core scaffold to a carboxamide can shift the biological activity towards GPCR modulation. These PAMs enhance the receptor's response to serotonin, which involves the Gαq/11 signaling pathway, leading to phospholipase Cβ (PLCβ) activation and subsequent intracellular calcium release.[12]

Caption: 5-HT2C receptor signaling pathway potentiated by a PAM.

This functional assay measures the ability of a compound to act as a PAM at the 5-HT2C receptor.

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.

-

Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence upon binding to free intracellular calcium.

-

Compound Addition: Use an automated fluorometric imaging plate reader (FLIPR). First, add the test compound (potential PAM) at various concentrations to the wells.

-

Agonist Challenge: After a short incubation period, add a sub-maximal (EC20) concentration of serotonin to all wells.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time. A PAM will cause a significant increase in the fluorescence signal in response to the serotonin challenge compared to wells with serotonin alone.

-

Data Analysis: Quantify the peak fluorescence response. Plot the response against the concentration of the test compound to generate a dose-response curve and determine its potency (EC50) and maximal effect as a PAM.[12]

Opioid Receptor Activity

The phenylpiperidine structure is the core of several well-known opioid analgesics, such as pethidine and fentanyl.[13][14] Therefore, it is logical to investigate the this compound scaffold for potential activity at opioid receptors (μ, δ, κ). Structure-activity relationship studies on related piperidine analogues have shown that modifications to the phenyl ring and the linker to the piperidine core are pivotal for binding affinity and selectivity for the μ-opioid receptor (MOR).[15] Compounds based on this scaffold could potentially be developed as novel analgesics with unique pharmacological profiles.

Structure-Activity Relationships (SAR)

The biological activity of the this compound scaffold is highly dependent on its chemical structure. Synthesizing and testing a matrix of analogues allows for the elucidation of key structure-activity relationships (SAR).

| Structural Position | Modification | Observed Effect on Activity | Target Example | Reference |

| Stereochemistry | (2R,6S) vs (2S,6R) etc. | Critical for potency; often, only one stereoisomer is active. | NMDA Receptor | [10] |

| Piperidine N1 | Alkylation/Arylation | Modulates potency and selectivity. Can improve pharmacokinetic properties. | Opioid Receptors | [15] |

| Carboxylic Acid C2 | Esterification | Can serve as a prodrug strategy. | General | |

| Amidation | Can shift activity from ion channels to GPCRs (e.g., PAMs). | 5-HT2C Receptor | [12] | |

| Phenyl Ring C6 | Substitution (e.g., F, Cl) | Can modulate binding affinity and metabolic stability. | General | [13] |

| Piperidine Ring | Additional Substitution | Can introduce new interactions or steric hindrance, altering selectivity. | PPARα/γ Agonists | [16] |

Therapeutic Potential and Future Directions

The this compound scaffold is a versatile platform for the design of novel therapeutics targeting the central nervous system and potentially other systems.

-

Neuroprotection: As potent and selective NMDA receptor antagonists, derivatives hold promise for treating acute conditions like stroke and chronic neurodegenerative diseases.[7] A key challenge is balancing neuroprotective efficacy with potential psychomimetic side effects, which may be addressed by developing antagonists with specific GluN2 subunit selectivity or a shorter duration of action.[7]

-

Psychiatric and Metabolic Disorders: The discovery of 5-HT2C PAMs opens a promising avenue for developing treatments for obesity, addiction, and depression with potentially improved side-effect profiles compared to direct agonists.[12]

-

Pain Management: Given the established role of phenylpiperidines in analgesia, exploration of this scaffold for novel opioid receptor modulators could lead to new pain therapeutics with different efficacy and safety profiles.[14]

Future research should focus on synthesizing diverse libraries of compounds to further explore the SAR for these and other targets. A critical aspect of development will be the optimization of drug-like properties, including metabolic stability, bioavailability, and blood-brain barrier permeability, to translate in vitro potency into in vivo efficacy.

References

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. Retrieved from [Link]

-

Zhu, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]

-

Shen, W., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835. Retrieved from [Link]

-

Akhtar, M. W., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5878. Retrieved from [Link]

-

Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 12(16), 3046-3060. Retrieved from [Link]

-

Jane, D. E., et al. (2009). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Medicinal Chemistry Letters, 1(1), 12-16. Retrieved from [Link]

-

Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-65. Retrieved from [Link]

-

PubChem. (n.d.). trans-6-Phenylpiperidine-2-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

-

Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S127-36. Retrieved from [Link]

-

ResearchGate. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy.... Retrieved from [Link]

-

Grigorenko, A. P., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 12, 901. Retrieved from [Link]

-

bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Piperidine derivatives as NMDA receptor antagonists.

-

ResearchGate. (n.d.). Diversity of carboxylic acids 6{1–6}. Retrieved from [Link]

-

MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

Wiley Online Library. (2024). Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. Retrieved from [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. trans-6-Phenylpiperidine-2-carboxylic acid | C12H15NO2 | CID 86314439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 14. painphysicianjournal.com [painphysicianjournal.com]

- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Phenylpiperidine-2-carboxylic Acid: A Conformationally-Constrained Scaffold for Advanced Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Within this structural class, 6-phenylpiperidine-2-carboxylic acid represents a particularly valuable building block. As a substituted derivative of pipecolic acid, it introduces a bulky aryl moiety at the C6 position, which imparts significant conformational rigidity.[3] This guide provides an in-depth analysis of the synthesis, properties, and applications of this scaffold, with a particular focus on its role in the development of potent and selective neurological agents. We will explore stereoselective synthetic routes, delve into the structure-activity relationships of its derivatives, and provide actionable protocols for its use in medicinal chemistry programs.

The Strategic Value of the 6-Aryl Pipecolic Acid Scaffold

Pipecolic acid, the six-membered ring homolog of proline, is a non-proteinogenic amino acid known for inducing specific secondary structures in peptides.[3] The introduction of an aryl group at the C6 position, as seen in this compound, offers several strategic advantages in drug design:

-

Conformational Constraint: The steric bulk of the phenyl group restricts the rotational freedom of the piperidine ring. This "locking" of the conformation can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.[3]

-

Vector for Further Functionalization: The phenyl ring provides a versatile handle for introducing additional substituents. These modifications can be used to probe the binding pocket of a target receptor, enhance pharmacokinetic properties, or modulate solubility.[4]

-

Bioisosteric Replacement: The carboxylic acid and secondary amine functionalities allow the scaffold to mimic natural amino acid recognition motifs, making it a suitable building block for peptidomimetics and small molecule inhibitors.[5]

These features make 6-aryl pipecolic acid derivatives, including the titular compound, highly sought-after building blocks for targeting complex systems, particularly in neuroscience.[3][6]

Stereoselective Synthesis: Accessing Enantiomerically Pure Building Blocks

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, access to enantiomerically pure this compound is critical. A robust and scalable synthetic strategy starts from the chiral pool, utilizing readily available, enantiopure starting materials to ensure the desired stereochemistry in the final product.[7][8]

A state-of-the-art approach leverages D-2-aminoadipic acid, a non-proteinogenic amino acid, in combination with transition metal-catalyzed cross-coupling reactions.[3][9] This method provides late-stage diversification, allowing for the introduction of various aryl groups.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a multi-step process designed to build the piperidine ring and then introduce the key phenyl substituent with high stereochemical control.

Caption: Synthetic workflow for this compound.

Exemplary Experimental Protocol: Synthesis of (2R, 6S)-Methyl 6-phenylpipecolinate

This protocol is a representative synthesis adapted from methodologies described for 6-aryl-pipecolic acid derivatives.[3][8][9]

Step 1: Lactam Formation from D-2-Aminoadipic Acid

-

Suspend D-2-aminoadipic acid (1.0 eq) in methanol.

-

Add thionyl chloride (2.2 eq) dropwise at 0 °C and stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and add sodium methoxide (3.0 eq). Heat to reflux for 5 hours.

-

Neutralize with acidic resin, filter, and concentrate to yield (R)-methyl 6-oxopipecolate.

Step 2: Formation of the Vinyl Bromide Intermediate

-

Protect the secondary amine of the lactam from Step 1, for example, as an N-formyl derivative using formic acid.

-

Dissolve the N-protected lactam in dichloromethane.

-

Add oxalyl bromide (or a similar Vilsmeier-Haack reagent) at 0 °C and stir for 2-3 hours to form the vinyl bromide.

Step 3: Suzuki-Miyaura Cross-Coupling

-

To a solution of the vinyl bromide intermediate (1.0 eq) in a suitable solvent (e.g., dioxane/water), add phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

-

Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

Step 4: Reduction and Deprotection

-

Reduce the resulting N-acyliminium species with a reducing agent like sodium cyanoborohydride (NaBH₃CN) to establish the cis stereochemistry between the C2 and C6 positions.[7][8]

-

Perform a final deprotection step (e.g., acidic hydrolysis for an N-formyl group) to yield the target this compound ester, which can be saponified to the carboxylic acid if required.

Application Spotlight: NMDA Receptor Antagonists

Derivatives of the piperidine-2-carboxylic acid scaffold have proven to be highly effective and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6][10] Overactivation of NMDA receptors is implicated in a range of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases.[6]

The this compound scaffold provides an ideal framework for designing NMDA antagonists. The carboxylic acid and the piperidine nitrogen mimic the glutamate binding motif, while the phenyl group can be functionalized to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[11]

Caption: Mechanism of NMDA receptor antagonism by the scaffold.

Structure-Activity Relationships (SAR): A Guide to Optimization

While specific SAR data for this compound itself is limited in publicly available literature, extensive studies on related phenylpiperidine and piperidine carboxylic acid analogs provide a strong predictive framework for lead optimization.[1][4][12]

Key SAR Insights for Phenylpiperidine Derivatives:

| Structural Position | Modification | Impact on Activity (General Trends) | Rationale & References |

| Phenyl Ring (C6) | Substitution (e.g., -OH, -OCH₃, Halogens) | Potency is highly sensitive to the position and nature of substituents. meta-substitution is often favorable. | Substituents can engage in additional hydrogen bonding or hydrophobic interactions within the receptor binding pocket.[1][4] |

| Piperidine Ring (N1) | Alkylation / Acylation | Can modulate potency, selectivity, and pharmacokinetic properties (e.g., CNS penetration). | N-substitution can alter the pKa of the nitrogen and introduce new interaction points.[13] |

| Carboxylic Acid (C2) | Bioisosteric Replacement (e.g., Tetrazole) | Can maintain or improve potency while altering properties like duration of action. | The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidic properties but different spatial and electronic profiles.[6] |

| Stereochemistry | cis vs. trans isomers | The cis relationship between the C2 and C6 substituents is generally crucial for high affinity in NMDA antagonists. | The cis conformation presents the key pharmacophoric elements in the correct spatial orientation for optimal receptor binding.[6] |

Expert Insights: The substitution pattern on the C6-phenyl ring is a critical determinant of activity. Small modifications can lead to significant changes in potency. For instance, in related series, moving a hydroxyl group from the meta to the para position on the phenyl ring can result in a >10-fold loss of affinity.[1] This highlights the importance of a well-defined binding pocket that is intolerant of even minor positional shifts. Similarly, replacing the carboxylic acid with a tetrazole has been shown to produce potent NMDA antagonists with a shorter duration of action, which could be advantageous for treating acute conditions like stroke.[6]

Conclusion and Future Directions

This compound is a high-value, conformationally restricted building block with demonstrated utility in medicinal chemistry. Its stereocontrolled synthesis allows for the creation of structurally precise and potent bioactive molecules. The primary application as a scaffold for NMDA receptor antagonists underscores its potential in the challenging field of neuroscience drug discovery.

Future work in this area will likely focus on:

-

Library Synthesis: Using the robust synthetic routes, parallel synthesis efforts can generate libraries of C6-aryl analogs to explore a wider range of biological targets.[14]

-

Novel Bioisosteres: Exploring novel replacements for the carboxylic acid moiety to further tune pharmacokinetic and pharmacodynamic profiles.

-

Expanded Therapeutic Areas: While neuroscience is a key area, the rigid scaffold could find applications in other fields, such as oncology or virology, where precise pharmacophore presentation is essential for activity.

This guide has provided a foundational understanding of the synthesis, applications, and strategic value of this compound. By leveraging these insights, drug discovery teams can effectively incorporate this powerful building block into their research and development programs.

References

-

A versatile route towards 6-arylpipecolic acids. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives. (2016). PubMed. [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (1991). Journal of Medicinal Chemistry. [Link]

-

Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. (2022). Journal of Molecular Structure. [Link]

-

Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv. [Link]

-

6-Alkynyl- and 6-Aryl-Substituted (R)-Pipecolic Acid Derivatives. (2016). Figshare. [Link]

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1991). Journal of Medicinal Chemistry. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2016). Pain Physician. [Link]

-

A versatile route towards 6-arylpipecolic acids. (2025). ResearchGate. [Link]

-

Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2022). RSC Medicinal Chemistry. [Link]

-

3-Carboxy-pyrazolinalanine as a New Scaffold for Developing Potent and Selective NMDA Receptor Antagonists. (2007). Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. (2005). ResearchGate. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]

-

Negative allosteric modulators of NMDA receptors with GluN2B subunit. (2017). RSC Advances. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

-

Stereoselective synthesis of 2,5,6-trisubstituted piperidines. (2002). Organic Letters. [Link]

-

trans-6-Phenylpiperidine-2-carboxylic acid. (N.D.). PubChem. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2017). Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - 6âAlkynyl- and 6âAryl-Substituted (R)âPipecolic Acid Derivatives - Organic Letters - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Structure-Activity Relationship of 6-Phenylpiperidine-2-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Scaffold for NMDA Receptor Antagonists

Introduction: The Significance of the 6-Phenylpiperidine-2-carboxylic Acid Scaffold

The this compound core represents a pivotal scaffold in the design of competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Over-activation of NMDA receptors is implicated in a range of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases such as Alzheimer's disease. Consequently, the development of potent and selective NMDA receptor antagonists is a significant focus of contemporary medicinal chemistry. Analogs based on the this compound framework have demonstrated considerable promise, offering a constrained conformation that can effectively interact with the glutamate binding site on the NMDA receptor complex. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these compelling compounds.

Synthetic Strategies: Crafting the Core Scaffold and its Analogs

The synthesis of this compound analogs typically involves the construction of the piperidine ring followed by the introduction of the C6-phenyl substituent. A versatile and widely employed method for achieving this is through the use of transition metal-catalyzed cross-coupling reactions.

A robust synthetic pathway to C6-aryl-modified pipecolic acid derivatives has been developed, which utilizes non-proteinogenic amino acids and cross-coupling reactions.[1] This approach allows for the generation of enantiomerically pure derivatives, which is crucial given the stereospecific nature of their biological activity.[1]

General Synthetic Workflow:

The synthesis often commences with a suitable chiral starting material, such as D-2-aminoadipic acid, to establish the stereochemistry at the C2 position.[1] The key steps in the synthesis of these analogs are outlined below:

-

Piperidine Ring Formation: Cyclization of a linear precursor, often derived from a protected amino acid, to form the piperidine ring.

-

Introduction of the Phenyl Moiety: A critical step is the introduction of the phenyl group at the C6 position. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation, allowing for the coupling of a vinyl triflate or a similar reactive group on the piperidine precursor with a variety of substituted phenylboronic acids.[1] This method provides a powerful tool for systematically exploring the impact of different substituents on the phenyl ring.

-

Functional Group Manipulation and Deprotection: Subsequent steps involve the modification of functional groups and the removal of protecting groups to yield the final this compound analogs.

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

The biological activity of this compound analogs as NMDA receptor antagonists is exquisitely sensitive to their three-dimensional structure. Key aspects of the SAR are detailed below.

Stereochemistry: A Critical Factor for Potency

The stereochemistry at both the C2 and C6 positions of the piperidine ring is a paramount determinant of NMDA receptor antagonist activity. Studies on related piperidine-based NMDA antagonists have consistently shown that specific stereoisomers possess significantly higher potency. For instance, in a series of tetrazole-substituted piperidine-2-carboxylic acids, the antagonist activity was found to reside predominantly in the (-)-isomer, which was determined to have a (2R, 4S) absolute stereochemistry. This highlights the importance of a well-defined spatial arrangement of the key pharmacophoric elements for optimal interaction with the receptor binding site.

The Role of the Carboxylic Acid and Phenyl Ring

The carboxylic acid at the C2 position is a crucial pharmacophoric element, mimicking the gamma-carboxyl group of the endogenous ligand, glutamate. This acidic moiety is essential for anchoring the molecule within the glutamate binding site of the NMDA receptor.

The phenyl group at the C6 position extends into a hydrophobic pocket within the receptor. The nature and position of substituents on this phenyl ring can significantly modulate the binding affinity and selectivity of the analogs. While a comprehensive quantitative SAR for a wide range of substituents on the 6-phenyl ring is still an area of active investigation, general principles can be inferred from related classes of NMDA antagonists:

-

Hydrophobic Substituents: The introduction of small, hydrophobic substituents on the phenyl ring is generally well-tolerated and can, in some cases, enhance binding affinity by optimizing interactions within the hydrophobic pocket.

-

Electronic Effects: The electronic properties of the substituents can influence the overall electron distribution of the phenyl ring and its interaction with the receptor. Both electron-donating and electron-withdrawing groups can impact activity, and the optimal electronic nature is likely dependent on the specific sub-pocket being targeted.

-

Steric Constraints: The size and position of substituents are critical. Bulky groups may introduce steric hindrance, preventing the molecule from adopting the optimal binding conformation.

Caption: Key structural features influencing the SAR of this compound analogs.

Preclinical Evaluation: Methodologies for Assessing Activity

The characterization of this compound analogs as NMDA receptor antagonists involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for quantifying the affinity of novel compounds for the NMDA receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the glutamate binding site.

Protocol: Competitive NMDA Receptor Binding Assay using [³H]CGP 39653

This protocol outlines a standard procedure for a competitive binding assay using [³H]CGP 39653, a high-affinity antagonist radioligand for the NMDA recognition site.[2][3]

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[³H]CGP 39653 (specific activity ~20-40 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test compounds (this compound analogs)

-

Non-specific binding control: L-glutamate (1 mM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL. Homogenize gently.

-

Assay Setup: In a 96-well plate or individual microcentrifuge tubes, add the following in order:

-

50 µL of assay buffer (for total binding) or 1 mM L-glutamate (for non-specific binding) or test compound at various concentrations.

-

50 µL of [³H]CGP 39653 (final concentration ~1-2 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters pre-soaked in wash buffer using a filtration manifold under vacuum.

-

Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Models of NMDA Receptor Antagonism

In vivo models are essential for evaluating the efficacy of these analogs in a physiological context. A commonly used model is the NMDA-induced seizure model in rodents.

Protocol: NMDA-Induced Seizure Model in Mice

This protocol describes a method to assess the anticonvulsant activity of this compound analogs against seizures induced by the administration of NMDA.

Materials:

-

Male albino mice (e.g., Swiss or C57BL/6, 20-25 g)

-

N-methyl-D-aspartate (NMDA)

-

Saline (0.9% NaCl)

-

Test compounds (this compound analogs)

-

Vehicle for test compounds

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the NMDA challenge.

-

NMDA Challenge: Administer a convulsant dose of NMDA (e.g., 100-150 mg/kg, intraperitoneally) to induce seizures.

-

Observation: Immediately after NMDA administration, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure activity can be scored using a standardized scale (e.g., Racine scale). Key behaviors to observe include wild running, clonic seizures, tonic-clonic seizures, and lethality.

-

Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures or death in each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine the anticonvulsant efficacy of the test compounds.